molecular formula C11H15N3S B2497523 5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097921-74-7

5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No. B2497523
CAS RN: 2097921-74-7
M. Wt: 221.32
InChI Key: JANPXDLRENRTEG-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane is a type of organic compound with a structure that consists of two three-membered rings . It’s a core structure that’s found in many biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds, such as 2,5-diazabicyclo[2.2.1]heptane derivatives, has been achieved through an epimerization-lactamization cascade of functionalized aminoproline methyl esters .


Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptane derivatives is characterized by a seven-membered ring with two bridgehead carbons . This structure is found in numerous compounds with various functions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve cycloaddition reactions. For example, an organocatalytic formal [4 + 2] cycloaddition reaction has been used to synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can also vary widely. For example, high-energy density compounds (HEDCs) with a bicyclo[2.2.1]heptane structure have been studied for their density, heat of sublimation, and impact sensitivity .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their functional groups and the biological targets they interact with. For example, biperiden, a muscarinic receptor antagonist, is used to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs .

Safety and Hazards

The safety and hazards associated with these compounds depend on their specific structures and uses. For example, some compounds with a bicyclo[2.2.1]heptane structure are used as drug candidates and have been studied for their potential side effects .

Future Directions

The future directions in the study of these compounds could involve the development of new synthetic approaches, the design of new high-energy density compounds, and the discovery of new drug candidates .

properties

IUPAC Name

5-(6-ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-2-8-3-11(13-7-12-8)14-5-10-4-9(14)6-15-10/h3,7,9-10H,2,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANPXDLRENRTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane

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